molecular formula C8H11BrN2O2 B3096898 methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1290937-43-7

methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B3096898
CAS No.: 1290937-43-7
M. Wt: 247.09
InChI Key: AGSRGZZMUJBCMH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl ester group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The carboxylic acid group at the 3-position is esterified using methanol and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Esterification: Methanol and sulfuric acid or hydrochloric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-methanol.

    Oxidation: Methyl 4-bromo-5-(carboxypropyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.

    Ethyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSRGZZMUJBCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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